1,5-dimethyl-4-(oxiran-2-yl)-1H-pyrazole
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Overview
Description
1,5-Dimethyl-4-(oxiran-2-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with two methyl groups and an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-4-(oxiran-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-4-(oxiran-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the pyrazole ring can yield hydropyrazoles.
Substitution: The methyl groups and the oxirane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can react under basic or acidic conditions.
Major Products
Diols: From the oxidation of the oxirane ring.
Hydropyrazoles: From the reduction of the pyrazole ring.
Substituted Pyrazoles: From nucleophilic substitution reactions.
Scientific Research Applications
1,5-Dimethyl-4-(oxiran-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-4-(oxiran-2-yl)-1H-pyrazole involves its interaction with various molecular targets:
Epoxide Ring Opening: The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Pyrazole Ring Interactions: The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-4-(oxiran-2-yl)-1H-pyrazole
- 1,5-Dimethyl-3-(oxiran-2-yl)-1H-pyrazole
- 1,5-Dimethyl-4-(oxiran-2-yl)-3H-pyrazole
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1,5-dimethyl-4-(oxiran-2-yl)pyrazole |
InChI |
InChI=1S/C7H10N2O/c1-5-6(7-4-10-7)3-8-9(5)2/h3,7H,4H2,1-2H3 |
InChI Key |
QUADZBVYZFRNSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2CO2 |
Origin of Product |
United States |
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